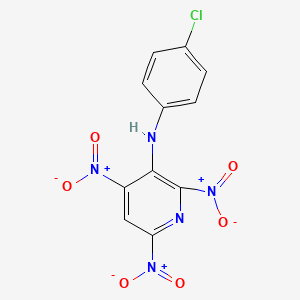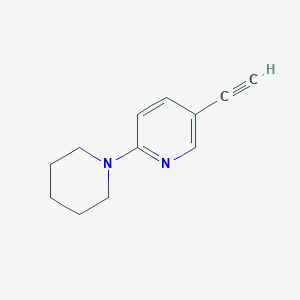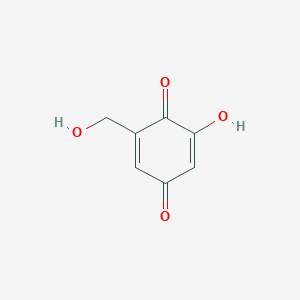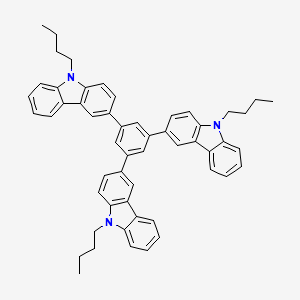![molecular formula C9H8N6O2 B14183181 [3-(Azidomethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid CAS No. 918484-97-6](/img/structure/B14183181.png)
[3-(Azidomethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(Azidomethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid: is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features an azidomethyl group attached to a pyrazolo[3,4-b]pyridine ring, which is further connected to an acetic acid moiety. The presence of the azide group makes it particularly reactive and useful in click chemistry and other synthetic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Azidomethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid typically involves multiple steps, starting from commercially available precursors. One common route includes the formation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the azidomethyl group through nucleophilic substitution reactions. The final step involves the attachment of the acetic acid moiety under acidic or basic conditions, depending on the specific synthetic pathway chosen.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. Catalysts and solvents are often used to enhance the reaction rate and selectivity. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.
Analyse Des Réactions Chimiques
Types of Reactions: [3-(Azidomethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitro or other oxidized derivatives.
Reduction: Reduction of the azide group can yield amines or other reduced products.
Substitution: The azidomethyl group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can react with the azidomethyl group under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.
Applications De Recherche Scientifique
Chemistry: In chemistry, [3-(Azidomethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable in click chemistry, where it can form stable triazole rings through cycloaddition reactions.
Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. The azide group can be tagged with fluorescent markers, allowing for visualization and tracking in biological systems.
Medicine: In medicine, derivatives of this compound are explored for their potential as therapeutic agents. The unique structure allows for the design of molecules that can interact with specific biological targets, offering possibilities for drug development.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for creating polymers, coatings, and other advanced materials.
Mécanisme D'action
The mechanism of action of [3-(Azidomethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid involves its interaction with molecular targets through the azide group. This group can undergo cycloaddition reactions, forming stable triazole rings that can modulate biological pathways. The compound’s structure allows it to bind to specific enzymes or receptors, influencing their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
[3-(Azidomethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]propionic acid: Similar structure with a propionic acid moiety instead of acetic acid.
[3-(Azidomethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]butyric acid: Features a butyric acid group, offering different reactivity and properties.
Uniqueness: The uniqueness of [3-(Azidomethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid lies in its specific combination of functional groups, which provides a balance of reactivity and stability. This makes it particularly useful in applications requiring precise control over chemical reactions and biological interactions.
Propriétés
Numéro CAS |
918484-97-6 |
|---|---|
Formule moléculaire |
C9H8N6O2 |
Poids moléculaire |
232.20 g/mol |
Nom IUPAC |
2-[3-(azidomethyl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid |
InChI |
InChI=1S/C9H8N6O2/c10-14-12-4-7-6-2-1-3-11-9(6)15(13-7)5-8(16)17/h1-3H,4-5H2,(H,16,17) |
Clé InChI |
IAKUERNAMQFZMG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(N=C1)N(N=C2CN=[N+]=[N-])CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(4-Ethenylphenyl)methyl]hexadecanamide](/img/structure/B14183104.png)




![5-(Hexyloxy)-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14183153.png)
![6-Methoxy-1-[1-(6-methoxynaphthalen-2-yl)ethyl]naphthalen-2-ol](/img/structure/B14183154.png)

![[2-(Prop-1-en-2-yl)cyclopent-1-en-1-yl]methanol](/img/structure/B14183163.png)
![Acetic acid;8-[tert-butyl(dimethyl)silyl]oxyoctan-1-ol](/img/structure/B14183164.png)


![4-{4-[(2-Aminoethyl)carbamoyl]phenoxy}but-2-enoic acid](/img/structure/B14183194.png)
